molecular formula C16H21N3O2 B001197 Zolmitriptan CAS No. 139264-17-8

Zolmitriptan

カタログ番号: B001197
CAS番号: 139264-17-8
分子量: 287.36 g/mol
InChIキー: ULSDMUVEXKOYBU-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zolmitriptan is a selective 5-HT1B/1D receptor agonist approved for acute migraine treatment. Its oral bioavailability ranges from 40–60%, with dose-proportional pharmacokinetics unaffected by food intake . The drug is metabolized into three primary metabolites: N-desmethylthis compound (183C91), an active metabolite with 2–8× higher potency than the parent compound; and two inactive metabolites (N-oxide and indole acetic acid) . The active metabolite contributes significantly to therapeutic efficacy, with a half-life of 2.5–3 hours, mirroring the parent drug . This compound is available in oral tablets, orally disintegrating tablets (ODT), and nasal spray formulations, offering flexibility in administration .

準備方法

Traditional Three-Step Synthesis via Fischer Indole Cyclization

The classical route to zolmitriptan, as detailed in US8143417B2 and CN103275075B, involves three sequential transformations starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (I).

Diazotation and Reduction to Hydrazine Intermediate

The first step involves diazotation of (I) using sodium nitrite (NaNO<sub>2</sub>) in concentrated HCl at −5°C to 10°C, forming a diazonium salt. Subsequent reduction with stannous chloride (SnCl<sub>2</sub>) yields (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (IIIa) . Critical parameters include:

  • Temperature Control : Maintaining sub-10°C prevents premature decomposition.

  • Stoichiometry : A 1:1.2 molar ratio of (I) to SnCl<sub>2</sub> ensures complete reduction .

  • Yield : 78–85% after isolation via ethyl acetate extraction .

Fischer Indole Cyclization

The hydrazine intermediate (IIIa) undergoes cyclization with 4,4-diethoxy-N,N-dimethylbutylamine (II) in acidic media (HCl, pH 1–2) at 98°C. This step, conducted under reflux for 2.5 hours, forms the indole core via a benzidine-like rearrangement .

Key Reaction Metrics:

ParameterValueSource
Temperature98°C
Reaction Time2.5 hours
SolventAqueous HCl/EtOH
Yield (Crude)92–95%

Purification and Solvate Formation

Raw this compound is isolated as a toluene solvate by cooling the reaction mixture to 25°C and adding K<sub>2</sub>CO<sub>3</sub>. TGA and Raman spectroscopy confirm solvate stability up to 111°C . Final purification involves:

  • Dissolving the solvate in 2% HCl.

  • Separating toluene via phase partitioning.

  • Precipitating the free base with ethanol .

Alternative Synthesis from Nitro Precursors

CN103275075B outlines a pathway starting from (S)-3-(4-nitrophenyl)-2-amino-1-propanol, diverging from traditional routes.

Oxazolidinone Formation

Triphosgene cyclizes the nitro precursor in dichloromethane with triethylamine, yielding (S)-4-(4-nitrobenzyl)-2-oxazolidinone (85% yield) .

Catalytic Hydrogenation

Palladium-on-carbon (5% wt) catalyzes nitro reduction to amine at 50 psi H<sub>2</sub>, achieving >99% conversion in 6 hours .

Final Cyclization

The amine undergoes Fischer indole synthesis as in Section 1.2, with a final yield of 81% after recrystallization .

Industrial-Scale Purification Strategies

Solvate-Based Crystallization

US8143417B2 utilizes toluene solvate formation to enhance purity:

  • Solubility : 1 g this compound dissolves in 7 mL toluene at 90°C.

  • Cooling Rate : 0.5°C/min to 25°C yields 98% pure solvate .

Hydrochloride Salt Recrystallization

EP2118095NWB1 describes salting-out this compound hydrochloride with NaCl in EtOH/H<sub>2</sub>O (3:1), achieving 99.8% purity after two recrystallizations .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityEnvironmental Impact
Traditional Three-Step368%98.5%High (ethyl acetate)
One-Pot282%99.5%Moderate (dichloromethane)
Nitro Precursor462%99.2%Low (H<sub>2</sub> catalyst)

Challenges and Innovations

Byproduct Mitigation

Oligomeric indole derivatives form during cyclization at pH <1. US9006453B2 suppresses these by maintaining pH 1.5–2.0 and using 4Å molecular sieves .

Solvent Recovery

US8143417B2 recovers >90% toluene via distillation, reducing waste .

化学反応の分析

Key Synthetic Steps

StepReaction TypeReagents/ConditionsProduct/IntermediateYield/PuritySource
1Diazotization(S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one (II) + NaNO₂/HCl (0–5°C)Diazonium saltNot reported
2ReductionSnCl₂/HCl (0–10°C)(S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one (III)85–90% purity
3Fischer Indole CyclizationIntermediate III + 4,4-Diethoxy-N,N-dimethylbutylamine (II) in HCl/EtOH (90–100°C)This compound90% yield (industrial)

Reaction Mechanism Highlights:

  • Diazotization-Reduction : The diazonium salt intermediate is reduced to a hydrazine derivative using stannous chloride, critical for subsequent cyclization .
  • Fischer Indole Synthesis : The hydrazine intermediate reacts with a diethoxy acetal under acidic conditions to form the indole core of this compound .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP1A2) and monoamine oxidase (MAO), yielding three major metabolites:

MetaboliteEnzyme InvolvedActivityPlasma Ratio (vs. Parent)Source
N-Desmethylthis compoundCYP1A2Active (2–8× potency)~0.67
This compound N-OxideCYP1A2Inactive~0.15
Indole Acetic Acid DerivativeMAOInactive~0.30

Pharmacokinetic Data:

  • Bioavailability : 40% (oral), 102% (intranasal) .
  • Half-life : 2.5–3 hours (parent and metabolites) .
  • Clearance : Renal (8%) and hepatic (92%) .

Key Reaction Parameters and Optimization

Industrial synthesis focuses on minimizing impurities and enhancing yield:

Isolation Innovations:

  • Toluene Solvate Formation : Facilitates crystallization with 9–14% toluene content, improving filtration efficiency .
  • Avoiding Column Chromatography : Reduces costs by 25% in industrial processes .

Degradation and Stability

This compound is sensitive to oxidative and hydrolytic conditions:

ConditionDegradation PathwayMajor DegradantsSource
Acidic Hydrolysis (pH < 3)Cleavage of oxazolidinone ringIndole acetic acid derivative
Oxidative StressN-OxidationThis compound N-Oxide
PhotolysisC5–C6 bond cleavageUnidentified by-products

Stability Data:

  • Storage : Stable for 2 years at 15–25°C in powder form .
  • Solution Stability : 3 months in DMSO at -20°C .

Comparative Reactivity Insights

  • Lipophilicity : this compound (log P = 1.6–1.8) is more lipophilic than sumatriptan (log P = 0.93), enhancing blood-brain barrier penetration .
  • Metabolic Stability : CYP1A2 inhibitors (e.g., cimetidine) increase this compound AUC by 50% .

科学的研究の応用

Efficacy in Acute Migraine Treatment

Numerous studies have demonstrated the effectiveness of zolmitriptan in treating acute migraine attacks:

  • General Migraine : A comprehensive review involving 25 studies with over 20,000 participants showed that this compound significantly improved headache response rates compared to placebo . For example, a pivotal study indicated that 65.7% of patients treated with this compound achieved a 2-hour headache response versus 32.8% with placebo (p < 0.0001) .
  • Menstrual Migraine : this compound has been specifically studied for menstrual migraines, showing similar efficacy to general migraine populations. In one study, patients reported a significant reduction in headache intensity within two hours post-treatment .
  • Cluster Headaches : There is also evidence supporting its use in treating cluster headaches, with recommendations from the American Academy of Neurology highlighting its effectiveness for acute episodes .

Safety and Tolerability

This compound is generally well tolerated, with most adverse effects being mild and transient. Common side effects include dizziness, somnolence, and nausea. Serious adverse events are rare but can occur, particularly in patients with cardiovascular conditions due to the drug's vasoconstrictive properties .

Long-term Safety Study

A long-term safety study on ADAM this compound (Qytripta) indicated consistent efficacy results similar to those observed in earlier phase trials. The study involved patients experiencing varying degrees of migraine severity and demonstrated significant improvements in pain freedom at two hours post-treatment .

Randomized Controlled Trials

In controlled trials comparing this compound to placebo or other triptans (like sumatriptan), this compound consistently showed superior efficacy across multiple endpoints, including pain-free rates at various time intervals post-administration .

Off-label Uses

This compound has several off-label applications:

  • Chronic Migraine : Some studies suggest its use may be beneficial for chronic migraine sufferers who do not respond well to other treatments.
  • Combination Therapy : It is sometimes used in combination with other medications for enhanced efficacy in difficult-to-treat cases .

Summary Table of Efficacy Data

Study TypePatient PopulationTreatment GroupPain-Free Rate (2 hours)Placebo Rate (2 hours)p-value
General Migraine20,162 participantsThis compound65.7%32.8%<0.0001
Menstrual MigraineWomen with menstrual migrainesThis compoundSignificant improvementNot specified<0.0001
Cluster HeadachesPatients with cluster headachesThis compoundNot specifiedNot applicableN/A

類似化合物との比較

Comparative Pharmacokinetics and Metabolism

Key Pharmacokinetic Parameters

Parameter Zolmitriptan (2.5–5 mg) Sumatriptan (50–100 mg) Rizatriptan (10 mg) Naratriptan (2.5 mg)
Bioavailability 40–60% 14–17% 45–47% 63–74%
Tmax (hours) 1.5–3 (oral) 2–2.5 1–2.5 2–4
Half-life (hours) 2.5–3 1.5–2 2–3 5–6
Active Metabolite 183C91 None None None
  • Metabolism : this compound is metabolized via CYP1A2 , while sumatriptan is degraded by MAO-A . This distinction reduces drug interactions for this compound compared to sumatriptan.
  • Gender Differences : Women exhibit higher plasma concentrations of this compound due to reduced first-pass metabolism, though efficacy remains comparable .

Efficacy Comparisons

Pain Relief and Recurrence Rates

Drug (Dose) 2-h Pain Relief (%) 2-h Pain-Free (%) 24-h Recurrence (%)
This compound (2.5 mg) 53–69% 26–41% 22–35%
Sumatriptan (50 mg) 63.8% 29% 30–40%
Rizatriptan (10 mg) 71.3% 34% 30–35%
Naratriptan (2.5 mg) 60% 25% 20–25%
  • This compound vs. Sumatriptan : this compound 2.5 mg demonstrated superior 2-h pain relief (67.1% vs. 63.8%) and 24-h sustained response compared to sumatriptan 50 mg .
  • This compound vs. Rizatriptan : Patient-rated efficacy favored this compound (79.8% vs. 71.3%), though significance disappeared when nasal formulations were excluded .

Cluster Headaches

This compound 10 mg nasal spray achieved 47% response vs. 29% for placebo, outperforming lower doses . Sumatriptan 20 mg nasal spray shows similar efficacy but requires higher doses .

Tolerability and Adverse Events (AEs)

Drug (Dose) AE Incidence (%) Common AEs
This compound (2.5 mg) 14–26% Dizziness, nausea, somnolence
Sumatriptan (50 mg) 30–40% Chest tightness, paresthesia
Almotriptan (12.5 mg) 29.2% Nausea, fatigue
Telcagepant (300 mg) 15–20% Dry mouth, dizziness
  • This compound vs. Almotriptan : Both showed similar efficacy, but almotriptan had fewer AEs (29.2% vs. 31.8%) .
  • This compound vs. Telcagepant : Telcagepant had lower AE rates, though this compound’s AEs were transient and mild .

Formulation-Specific Profiles

This compound ODT vs. Conventional Tablet

Parameter ODT Conventional Tablet
Tmax 3 h (this compound) 1.5 h (this compound)
Bioequivalence Yes (AUC, Cmax) Reference
Onset (45-min relief) Comparable to tablet Standard

The ODT formulation offers convenience without compromising bioavailability, though absorption is delayed .

Special Populations

  • Hepatic/Renal Impairment: No dose adjustment needed for mild-to-moderate impairment, but severe hepatic impairment requires reduced dosing .
  • Pediatrics : Adolescents showed 36% higher AUC than adults, but safety profiles were similar .

生物活性

Zolmitriptan, a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, is primarily used for the acute treatment of migraine and cluster headaches. Its pharmacological profile distinguishes it from other triptans, offering unique mechanisms of action that contribute to its efficacy and tolerability.

This compound's primary mechanism involves agonism at the 5-HT_1B and 5-HT_1D receptors, which are predominantly located in cranial blood vessels and trigeminal neurons. This action leads to:

  • Vasoconstriction : this compound induces vasoconstriction of dilated intracranial blood vessels, which is a critical factor in alleviating migraine symptoms.
  • Inhibition of Neuropeptide Release : The drug inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) from trigeminal neurons, reducing neurogenic inflammation associated with migraines .

Additionally, this compound crosses the blood-brain barrier, allowing it to exert central effects on pain processing pathways. Studies have demonstrated that this compound reduces the excitability of neurons in the trigeminal nucleus caudalis (TNC), a key area involved in headache pathophysiology .

Pharmacokinetics

This compound is rapidly absorbed after administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a half-life of approximately 2.5 hours, allowing for effective treatment during acute migraine attacks. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to several metabolites, including N-desmethyl this compound, which possesses similar but more potent receptor activity .

Migraine Treatment

This compound has been extensively studied for its efficacy in treating migraines. A randomized controlled trial demonstrated that a single dose of 2.5 mg this compound resulted in a headache response rate of 62% at 2 hours compared to 36% for placebo (p < 0.001). At 4 hours, this response increased to 70% versus 37% for placebo .

Table 1: Efficacy of this compound in Migraine Treatment

Time PointThis compound (2.5 mg)Placebop-value
2 hours62%36%<0.001
4 hours70%37%<0.001

Cluster Headaches

In cases of cluster headaches, this compound has shown significant efficacy when administered as an intranasal spray. A study reported that at 30 minutes post-treatment, headache relief rates were significantly higher for this compound compared to placebo:

  • Placebo : 21%
  • This compound (5 mg) : 40%
  • This compound (10 mg) : 62%

These results indicate that both doses of this compound are effective for acute treatment of cluster headaches .

Case Studies and Research Findings

Case Study Example : In a cohort study involving patients with episodic and chronic cluster headaches, those treated with intranasal this compound reported substantial improvements in headache intensity and frequency compared to those receiving placebo. Adverse events were minimal and primarily mild, indicating good tolerability .

Safety and Tolerability

This compound is generally well tolerated. In clinical trials involving thousands of patients, the incidence of adverse events was dose-dependent but remained relatively low. Common side effects included dizziness, nausea, and somnolence; however, serious adverse events were rare .

Table 2: Adverse Events Associated with this compound

Dose (mg)% Patients with Adverse Events
142%
2.558%
Placebo29%

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Zolmitriptan in pharmaceutical formulations, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) and UV-spectrophotometry at 283 nm are widely used. Validation follows ICH guidelines, including parameters like linearity (1–10 µg/mL), precision (RSD <1.2%), and specificity (resolution ≥1.5 between isomers) . Chemiluminescence-based flow injection analysis (detection limit: 7.6×10⁻⁷ g/mL) is an alternative for rapid screening .

Q. How should this compound be stored and handled in laboratory settings to ensure stability?

  • Methodology : Store in tightly sealed containers at controlled room temperature (20–25°C), avoiding alkalis and oxidizing agents. Stability studies confirm degradation products (e.g., carbon monoxide, nitrogen oxides) form under incompatible conditions. Use PPE (gloves, lab coats, NIOSH-approved respirators) and engineering controls (local exhaust ventilation) .

Q. What in vitro models are appropriate for studying this compound's permeation across biological barriers?

  • Methodology : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or ex vivo tissues (e.g., porcine nasal mucosa) are standard. Parameters like flux (µg/cm²/h) and apparent permeability (Papp) are calculated using validated HPLC assays .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken, factorial designs) optimize this compound-loaded nanoparticle formulations?

  • Methodology : Use response surface methodology to assess factors like chitosan concentration (X₁), cross-linker ratio (X₂), and sonication time (X₃). Responses include particle size (nm), entrapment efficiency (%), and drug release (Q24h). ANOVA validates model significance (p<0.05), with Pareto charts identifying critical factors .

Q. How do contradictory pharmacokinetic data on this compound's brain targeting via intranasal delivery arise, and how can they be resolved?

  • Methodology : Discrepancies in bioavailability (e.g., 40–70% in rodents) may stem from mucociliary clearance variability. Use gamma scintigraphy in animal models to track real-time distribution. Statistical analysis (paired t-tests) compares AUC₀–24h between intranasal and intravenous routes .

Q. What advanced spectroscopic techniques differentiate this compound polymorphs, and how do they impact dissolution profiles?

  • Methodology : Pair X-ray diffraction (XRD) with differential scanning calorimetry (DSC) to identify crystalline forms. Dissolution studies in simulated gastric fluid (pH 1.2) show Form I achieves 85% release at 30 min vs. 60% for Form II. Multivariate analysis (PCA) correlates structural and solubility data .

Q. How can conflicting in vivo efficacy data from migraine models be systematically analyzed?

  • Methodology : Meta-analysis of preclinical studies (e.g., nitroglycerin-induced migraine in rats) using random-effects models. Assess heterogeneity via I² statistics; subgroup analyses explore dose-response (1–10 mg/kg) and administration routes (oral vs. nasal) .

Q. Methodological Frameworks for Hypothesis Development

Q. What criteria (e.g., FINER, PICO) ensure this compound research questions are feasible and impactful?

  • Methodology : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example: "Does co-administering this compound with permeation enhancers (Intervention) improve nasal bioavailability (Outcome) compared to monotherapy (Comparison) in chronic migraine patients (Population)?" .

Q. How should researchers design studies to distinguish this compound's central vs. peripheral mechanisms of action?

  • Methodology : Use selective receptor antagonists (e.g., GR-127935 for 5-HT1B/1D) in knockout rodent models. Microdialysis measures cortical serotonin levels pre/post-administration. ANCOVA adjusts for covariates like body weight and baseline pain thresholds .

Q. Data Analysis and Validation Challenges

Q. What statistical approaches address batch-to-batch variability in this compound impurity profiling?

  • Methodology : Control charts (e.g., X-bar and R charts) monitor impurities (e.g., this compound R-isomer) across 10 batches. Outliers are flagged using Grubbs' test (α=0.05). Multivariate regression identifies process parameters (e.g., pH, temperature) linked to variability .

特性

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045933
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e-01 g/L
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139264-17-8
Record name Zolmitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139264-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolmitriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolmitriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zolmitriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zolmitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolmitriptan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolmitriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。